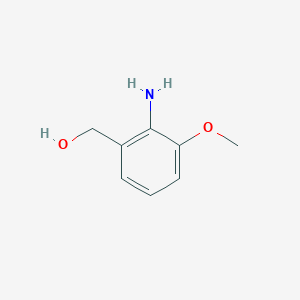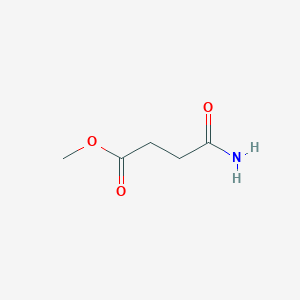
(2-Amino-3-méthoxyphényl)méthanol
Vue d'ensemble
Description
The compound (2-Amino-3-methoxyphenyl)methanol is not directly discussed in the provided papers. However, the papers do provide insights into structurally related compounds which can help infer some aspects of the compound . The first paper discusses a compound with a 2-hydroxyphenyl group, which is structurally similar to the 2-amino-3-methoxyphenyl group in the compound of interest . The second paper involves a Schiff base molecule that includes a methanol molecule in its structure, which is relevant since (2-Amino-3-methoxyphenyl)methanol also contains a methanol group .
Synthesis Analysis
Neither of the provided papers directly addresses the synthesis of (2-Amino-3-methoxyphenyl)methanol. However, the second paper describes the synthesis of a Schiff base compound through the condensation of aldehydes with primary amines in the presence of methanol . This information suggests that similar synthetic methods could potentially be applied to synthesize the compound of interest, possibly through the reaction of an appropriate aldehyde with an amine in a methanol solvent.
Molecular Structure Analysis
The molecular structure of (2-Amino-3-methoxyphenyl)methanol can be inferred to some extent from the related structures discussed in the papers. The first paper mentions the dihedral angle between two aromatic groups in the studied compound , which could be comparable to the angles within the aromatic moiety of (2-Amino-3-methoxyphenyl)methanol. The second paper provides details on bond lengths and configurations in a Schiff base molecule , which could be relevant when considering the bond lengths and molecular geometry in (2-Amino-3-methoxyphenyl)methanol.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Amino-3-methoxyphenyl)methanol are not discussed in the provided papers. Nonetheless, the papers do mention the formation of hydrogen bonds in the crystal structures of the studied compounds . This implies that (2-Amino-3-methoxyphenyl)methanol could also form hydrogen bonds due to the presence of the hydroxyl and amino groups, which would influence its solubility, boiling point, and other physical properties.
Applications De Recherche Scientifique
Synthèse des aminochalcones
(2-Amino-3-méthoxyphényl)méthanol peut être utilisé dans la synthèse des aminochalcones . Les aminochalcones sont des intermédiaires dans la biosynthèse des flavonoïdes et remplissent différentes fonctions physiologiques telles que les photoprotecteurs UV, les répulsifs d'insectes et les attracteurs des pollinisateurs .
Activité antioxydante
Les aminochalcones synthétisées à partir de this compound ont été testées in vitro pour évaluer leur activité antioxydante . Les résultats indiquent que l'aminochalcone portant deux fonctionnalités hydroxyle en position méta et para adjacentes présente une activité antioxydante plus forte que les autres dérivés .
Propriétés antitumorales
Les chalcones, qui peuvent être synthétisées à partir de this compound, ont été étudiées pour leurs propriétés antitumorales . On a affirmé qu'elles étaient efficaces et sûres pour la prévention et le traitement de plusieurs maladies .
Propriétés anti-inflammatoires
Les chalcones ont également été étudiées pour leurs propriétés anti-inflammatoires . Ceci fait du this compound un composé précieux dans le développement de médicaments anti-inflammatoires .
Propriétés antifongiques et antibactériennes
Les chalcones ont été étudiées pour leurs propriétés antifongiques et antibactériennes . Par conséquent, this compound, en tant que précurseur des chalcones, peut être utilisé dans le développement de nouveaux agents antifongiques et antibactériens
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2-Amino-3-methoxyphenyl)methanol may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds such as indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that (2-Amino-3-methoxyphenyl)methanol may also influence a range of biochemical pathways.
Result of Action
Based on the wide range of biological activities exhibited by related compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
(2-amino-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKKHKCCXJPKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343847 | |
| Record name | (2-Amino-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205877-13-0 | |
| Record name | (2-Amino-3-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)


![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)


![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B150971.png)

